molecular formula C12H14N4S B1466176 4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1163707-11-6

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No.: B1466176
CAS No.: 1163707-11-6
M. Wt: 246.33 g/mol
InChI Key: XVAPOSXKBUGSEQ-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in cellular metabolism and signaling pathways. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell growth and differentiation.

Additionally, this compound interacts with proteins involved in DNA replication and repair. By binding to these proteins, it can modulate their activity, potentially leading to changes in gene expression and cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in cell death.

Moreover, this compound influences cell signaling pathways by inhibiting key kinases involved in the regulation of cell proliferation and survival . This inhibition can lead to reduced cell growth and increased sensitivity to chemotherapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of target enzymes, leading to their inhibition or activation . For example, its binding to kinases results in the inhibition of their catalytic activity, thereby disrupting downstream signaling pathways.

Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired therapeutic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other enzymes .

Properties

IUPAC Name

4-methyl-5-[2-(1-methylcyclopropyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7-9(17-11(13)15-7)8-3-6-14-10(16-8)12(2)4-5-12/h3,6H,4-5H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAPOSXKBUGSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Powdered sodium hydroxide (5.86 g) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (13 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1-methyl-cyclopropanecarboxamidine hydrochloride (7.2 g, prepared as described in EP0227415) in 2-methoxyethanol (98 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is cooled, water is added, and the title compound isolated by filtration. ESI-MS: M+H 247 and M−H 245.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
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4-Methyl-5-(2-(1-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine
Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.